Batimastat-d3
説明
Batimastat-d3 is a deuterated analog of batimastat, a hydroxamate-type synthetic matrix metalloproteinase (MMP) inhibitor. Batimastat (C₁₈H₂₈N₄O₄) was developed to target MMPs, enzymes critical for tumor invasion and metastasis by degrading extracellular matrix components . The deuterated form, batimastat-d3, incorporates three deuterium atoms, typically replacing hydrogen at metabolically vulnerable sites to enhance pharmacokinetic stability and facilitate metabolic studies.
特性
分子式 |
C₂₃H₂₈D₃N₃O₄S₂ |
|---|---|
分子量 |
480.66 |
同義語 |
(2R,3S)-N4-Hydroxy-N1-[(1S)-2-(methylamino)-2-oxo-1-(phenylmethyl)ethyl]-2-(2-methylpropyl)-3-[(2-thienylthio)methyl]-butanediamide-d3; [2R-[1(S*),2R*,3S*]]-N4-hydroxy-N1-[2-(methylamino)-2-oxo-1-(phenylmethyl)ethyl]-2-(2-methylpropyl)-3-[(2-thienylt |
製品の起源 |
United States |
類似化合物との比較
Table 1: Comparison of Batimastat with Select MMP Inhibitors
| Compound | Class | Key Mechanism | Efficacy in Cancer Models | Notable Side Effects |
|---|---|---|---|---|
| Batimastat | Hydroxamate | Broad-spectrum MMP inhibition | Reduced tumor invasion in vitro | Promotes liver metastasis in mice |
| Marimastat | Hydroxamate | MMP-2/MMP-9 inhibition | Mixed clinical trial outcomes | Musculoskeletal toxicity |
| Ilomastat | Hydroxamate | Selective MMP-1/MMP-3 inhibition | Limited in vivo efficacy | Poor oral bioavailability |
| Doxycycline | Tetracycline | MMP-2/MMP-9 downregulation | Moderate anti-angiogenic effects | Gastrointestinal disturbances |
Key Findings :
- Batimastat demonstrated paradoxical effects in preclinical studies, suppressing local tumor growth but increasing liver metastasis in nude mice due to organ-specific MMP-2/-9 overexpression and angiogenesis factor upregulation .
- Unlike marimastat, which showed dose-dependent toxicity in clinical trials, batimastat’s deuterated form may mitigate metabolic instability but requires validation .
Comparison with Deuterated Pharmaceutical Compounds
Deuterated compounds like pravastatin-d3 and lovastatin-d3 are used to study drug metabolism and improve therapeutic profiles.
Table 2: Comparison of Deuterated Pharmaceuticals
| Compound | Parent Drug Class | Deuterated Sites | Research Application | Metabolic Advantage |
|---|---|---|---|---|
| Pravastatin-d3 | Statin | Methyl group | Quantifying drug-drug interactions | Slowed CYP450-mediated oxidation |
| Lovastatin-d3 | Statin | Hydroxy acid group | Bioavailability studies | Enhanced plasma half-life |
| Batimastat-d3* | MMP inhibitor | Hypothetical | Metabolic stability assays | Reduced hepatic clearance (inferred) |
Notes:
- Deuterated statins like pravastatin-d3 (CAS 1329836-90-9) are utilized as internal standards in mass spectrometry, ensuring precise pharmacokinetic measurements .
Research Findings and Data Analysis
Batimastat’s Preclinical Limitations :
- In murine models, batimastat increased liver metastasis by 300% compared to controls, linked to MMP-2/-9 overexpression and caspase-1 activation .
- Deuterated analogs of other drugs (e.g., pravastatin-d3) show 20–40% slower metabolic degradation in hepatic microsomes, suggesting batimastat-d3 could attenuate liver-specific side effects .
Table 3: Toxicity Profile of MMP Inhibitors
| Compound | Hepatotoxicity | Metastasis Risk | Angiogenesis Impact |
|---|---|---|---|
| Batimastat | High | Increased | Upregulated VEGF |
| Marimastat | Moderate | Neutral | Neutral |
| Ilomastat | Low | Reduced | Downregulated MMP-3 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
